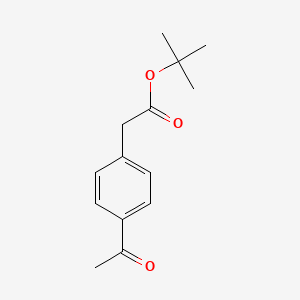

Tert-butyl 2-(4-acetylphenyl)acetate

Description

BenchChem offers high-quality Tert-butyl 2-(4-acetylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-acetylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-acetylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(15)12-7-5-11(6-8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQAFQRXAWEZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl 2-(4-acetylphenyl)acetate CAS 219320-14-6

An In-depth Technical Guide to tert-butyl 2-(4-acetylphenyl)acetate (CAS 219320-14-6)

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 2-(4-acetylphenyl)acetate, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Compound Overview and Significance

Tert-butyl 2-(4-acetylphenyl)acetate, with CAS number 219320-14-6, is an organic compound featuring a para-substituted aromatic ring with both an acetyl group and a tert-butyl acetate moiety. This unique bifunctional structure makes it a valuable building block in organic synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the acetyl group's ketone functionality and adjacent alpha-carbon offer multiple avenues for further chemical modification. Its primary utility lies in the synthesis of more complex molecules, including pharmaceutical intermediates and specialized chelating agents.

Key Physicochemical and Structural Properties

A summary of the essential properties of tert-butyl 2-(4-acetylphenyl)acetate is provided below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| CAS Number | 219320-14-6 | General |

| Molecular Formula | C₁₄H₁₈O₃ | [1][2] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point (Predicted) | 334.0 ± 25.0 °C | [1] |

| Density (Predicted) | 1.049 ± 0.06 g/cm³ | [1] |

| IUPAC Name | tert-butyl 2-(4-acetylphenyl)acetate | General |

| SMILES | CC(=O)c1ccc(CC(=O)OC(C)(C)C)cc1 | [2] |

| InChIKey | BFQAFQRXAWEZLD-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Copper-Catalyzed Arylation

The preparation of tert-butyl 2-(4-acetylphenyl)acetate can be efficiently achieved through a copper-catalyzed coupling reaction between an aryl iodide and a β-keto ester. This method is advantageous due to its high yield and compatibility with various functional groups.[1]

Causality of Experimental Design

The chosen methodology relies on the ability of a copper(I) catalyst to facilitate the cross-coupling of 4-iodoacetophenone with tert-butyl acetoacetate. 2-Picolinic acid acts as a ligand, stabilizing the copper catalyst and promoting the reaction. Cesium carbonate serves as the base required for the reaction mechanism. The subsequent spontaneous deacylation of the coupled intermediate under the reaction conditions directly yields the desired α-aryl ester product.[1] This one-pot process is highly efficient, achieving a reported yield of 92%.[1]

Experimental Workflow Diagram

Caption: Copper-catalyzed synthesis of tert-butyl 2-(4-acetylphenyl)acetate.

Step-by-Step Synthesis Methodology

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoacetophenone, tert-butyl acetoacetate, copper(I) iodide (CuI), 2-picolinic acid, and caesium carbonate.[1]

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Reaction: Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure tert-butyl 2-(4-acetylphenyl)acetate.[1]

Reactivity and Strategic Applications

The true value of tert-butyl 2-(4-acetylphenyl)acetate is realized in its role as a versatile intermediate. The presence of multiple reactive sites allows for selective and sequential modifications.

Alpha-Bromination for Functionalization

A key transformation is the bromination at the carbon alpha to the ester carbonyl group. This reaction introduces a leaving group, converting the molecule into a potent alkylating agent for subsequent coupling reactions.[1]

-

Product: tert-butyl 2-(4-acetylphenyl)-2-bromoacetate.[1][3]

-

Reagents: N-Bromosuccinimide (NBS) and a catalytic amount of bromine.[1]

-

Solvent: Carbon tetrachloride (CCl₄).[1]

-

Yield: 88%.[1]

This bromo-derivative is a critical precursor for attaching the acetate moiety to nucleophiles, such as amines on biomolecules or within chelating macrocycles.[1][4]

Application in Bifunctional Chelator Synthesis

One of the most significant applications of this compound is in the synthesis of advanced chelating agents, such as derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The bromo-derivative can be used to alkylate one of the amine groups of a cyclen ring, introducing a functional handle (the acetyl group) for bioconjugation while the other amines are alkylated to complete the chelating cage.[1] The acetyl group can be further modified, for example, into an oxime, for chemoselective ligation to biomolecules.[1] This strategy is pivotal in developing agents for medical imaging and targeted radionuclide therapy.

Downstream Reaction Workflow Diagram

Caption: Key downstream functionalization of the title compound.

Analytical Characterization

Confirming the identity and purity of tert-butyl 2-(4-acetylphenyl)acetate is crucial. Standard analytical techniques provide a detailed structural fingerprint. The following table summarizes the expected spectral data based on the compound's structure and analysis of similar molecules.[5][6][7][8][9]

| Technique | Expected Observations |

| ¹H NMR | ~1.4-1.5 ppm: Singlet, 9H (tert-butyl group, -C(CH₃)₃). ~2.6 ppm: Singlet, 3H (acetyl group, -COCH₃). ~3.7 ppm: Singlet, 2H (methylene group, -CH₂-). ~7.3-7.4 ppm & ~7.9-8.0 ppm: Two doublets, 4H total (para-substituted aromatic ring). |

| ¹³C NMR | ~26-27 ppm: Acetyl methyl carbon. ~28 ppm: tert-butyl methyl carbons. ~40-45 ppm: Methylene carbon. ~81-82 ppm: Quaternary carbon of tert-butyl group. ~128-130 ppm & ~135-140 ppm: Aromatic carbons. ~170 ppm: Ester carbonyl carbon. ~197 ppm: Ketone carbonyl carbon. |

| IR (Infrared) Spectroscopy | ~1730 cm⁻¹: Strong C=O stretch (ester). ~1685 cm⁻¹: Strong C=O stretch (ketone). ~2900-3000 cm⁻¹: C-H stretches (aliphatic). ~1600 cm⁻¹: C=C stretch (aromatic). |

| Mass Spectrometry (MS) | Expected [M+H]⁺: ~235.13 m/z. Expected [M+Na]⁺: ~257.11 m/z. |

Safety and Handling

Proper handling of tert-butyl 2-(4-acetylphenyl)acetate is essential in a laboratory setting. Based on available data, the compound should be treated with care.

-

GHS Pictogram: Warning.[2]

-

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fumes/vapors.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations: Use this chemical in a well-ventilated fume hood.[10] Ensure appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.[11]

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][11]

Conclusion

Tert-butyl 2-(4-acetylphenyl)acetate is a strategically important intermediate whose value is defined by its dual functionality. The acetyl group provides a site for conjugation, while the protected carboxylic acid allows for controlled synthetic manipulations. Its efficient, high-yield synthesis and its demonstrated utility in creating complex molecules, such as functionalized DOTA chelators, underscore its importance for professionals in medicinal chemistry and drug development. Adherence to rigorous synthesis, purification, and safety protocols is paramount to leveraging this compound's full potential in advanced chemical research.

References

-

Morn-Chem: Technical data sheet for tert-butyl 2-(4-acetylphenyl)acetate, CAS 219320-14-6, including physical properties and reaction information. [Link]

-

Royal Society of Chemistry: Supporting Information document detailing synthesis and characterization of related compounds, providing context for NMR and IR data. [Link]

-

Vista-Chem: Safety Data Sheet for Tert Butyl Acetate, outlining classification and handling precautions. [Link]

-

Royal Society of Chemistry: Supporting information for a publication showing synthesis and NMR data for related acetate compounds. [Link]

-

Spectroscopy Online: Reference data for NMR chemical shifts of common laboratory solvents and functional groups. [Link]

-

SpectraBase: Spectral database entry for 2-Keto-2-phenyl-acetic acid tert-butyl ester, a structurally related compound. [Link]

-

YouTube: Educational video on the spectroscopic analysis of Butyl Acetate, providing a basis for interpreting IR spectra. [Link]

Sources

- 1. tert-butyl 2-(4-acetylphenyl)acetate - CAS号 219320-14-6 - 摩熵化学 [molaid.com]

- 2. 219320-14-6|tert-Butyl 2-(4-acetylphenyl)acetate|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. youtube.com [youtube.com]

- 10. cometchemical.com [cometchemical.com]

- 11. fishersci.com [fishersci.com]

Chemical Structure & Synthesis Guide: tert-Butyl 2-(4-acetylphenyl)acetate

[1]

Executive Summary

tert-Butyl 2-(4-acetylphenyl)acetate (CAS: 219320-14-6 ) is a bifunctional aromatic building block characterized by the presence of an acid-labile tert-butyl ester and a chemically versatile acetyl group.[1][2] It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), radiopharmaceutical chelators (DOTA derivatives), and "click" chemistry scaffolds.[1]

This technical guide provides a rigorous analysis of its chemical structure, validated synthetic protocols, and reactivity profiles, designed for medicinal chemists and process engineers.[1]

Structural Characterization & Identity[1][3][4]

Chemical Identity

| Property | Specification |

| IUPAC Name | tert-Butyl 2-(4-acetylphenyl)acetate |

| CAS Number | 219320-14-6 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| SMILES | CC(=O)C1=CC=C(CC(=O)OC(C)(C)C)C=C1 |

| Appearance | White to off-white solid |

| Melting Point | 50–52 °C |

Spectroscopic Signature (Diagnostic Peaks)

The structure is confirmed by the orthogonality of the aliphatic tert-butyl group and the aromatic acetyl moiety.[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.92 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the acetyl group (deshielded by carbonyl).[1]

-

δ 7.36 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the acetate chain.[1]

-

δ 3.58 (s, 2H): Benzylic methylene (–CH ₂–CO–).[1]

-

δ 2.58 (s, 3H): Acetyl methyl group (–CO–CH ₃).[1]

-

δ 1.44 (s, 9H): tert-Butyl methyl protons (strong singlet).[1]

-

-

IR Spectrum (ν_max):

Synthetic Pathways[1][5]

The synthesis of tert-butyl 2-(4-acetylphenyl)acetate can be approached via two primary strategies: Copper-Catalyzed Decarboxylative Coupling (Modern) and Classical Esterification (Traditional).[1]

Pathway Logic

-

Route A (Cu-Catalyzed): Utilizes tert-butyl acetoacetate and 4-iodoacetophenone.[1] This method is highly atom-economical and avoids the use of harsh acidic conditions that might prematurely cleave the tert-butyl ester.[1]

-

Route B (Esterification): Involves the reaction of 4-acetylphenylacetic acid with tert-butyl alcohol using coupling agents (DCC/DMAP).[1] While effective, it requires the pre-synthesis of the carboxylic acid precursor.[1]

Figure 1: Copper-catalyzed synthesis pathway via decarboxylative coupling.[1]

Detailed Experimental Protocol

Method: Copper-Catalyzed Arylation of tert-Butyl Acetoacetate. Objective: Synthesis of tert-butyl 2-(4-acetylphenyl)acetate from 4-iodoacetophenone.

Reagents & Materials

-

4-Iodoacetophenone (1.0 equiv)[1]

-

Copper(I) Iodide (CuI) (10 mol%)[1]

-

2-Picolinic acid (20 mol%)[1]

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[1]

-

1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure

-

Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine CuI (0.1 mmol) and 2-picolinic acid (0.2 mmol). Evacuate and backfill with argon (3 cycles).[1]

-

Substrate Addition: Add 4-iodoacetophenone (1.0 mmol) and Cs₂CO₃ (3.0 mmol) to the tube.

-

Solvent & Nucleophile: Add anhydrous 1,4-dioxane (2.0 mL) followed by tert-butyl acetoacetate (1.2 mmol) via syringe.

-

Reaction: Seal the tube and heat the mixture to 70 °C in an oil bath. Stir vigorously for 12–24 hours.

-

Mechanism Note: The reaction proceeds via an initial C-arylation followed by a retro-Claisen condensation (deacetylation) promoted by the base and heat, releasing the target ester directly.[1]

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 4:1).

-

Validation: Collect fractions containing the product (R_f ~0.3 in 4:1 Hex/EtOAc). Evaporate to yield a white solid.[4]

Reactivity & Applications

The utility of this compound lies in its orthogonal reactivity .[1] The tert-butyl ester is stable to basic conditions (used in ketone modification) but sensitive to acid, while the ketone allows for derivatization without affecting the ester.[1]

Reactivity Flowchart

Figure 2: Orthogonal reactivity profile demonstrating acidolysis, reduction, and functionalization.[1]

Key Applications

-

DOTA Conjugation: The compound is brominated at the alpha-position (using NBS) to create an alkylating agent for cyclen derivatives, forming DOTA-based chelators for radiopharmaceuticals.[1]

-

NSAID Synthesis: Precursor for Actarit and related anti-inflammatory agents where the phenylacetic acid core is essential.[1]

-

Protecting Group Strategy: The tert-butyl group allows the molecule to survive basic alkylation steps (e.g., at the ketone) before final deprotection.[1]

References

-

Synthesis via Cu-Catalysis: Tsubogo, T., et al. "Copper-Catalyzed Coupling of Aryl Iodides with tert-Butyl beta-Keto Esters: Efficient Access to alpha-Aryl Ketones and alpha-Aryl Esters."[1] Tetrahedron, vol. 69, no.[1] 52, 2013.[1] Link[1]

-

DOTA Derivative Application: "Synthesis of Novel Bifunctional Poly(aminocarboxylate) Chelating Agents." Chemistry - A European Journal, 2007.[1] Link[1]

-

Alpha-Bromination Protocol: "Synthesis of tert-butyl 2-(4-acetylphenyl)-2-bromoacetate." Molaid Chemical Data, 2023. Link

-

General Properties: "tert-Butyl 2-(4-acetylphenyl)acetate CAS 219320-14-6 Data." BLD Pharm, 2024.[1] Link

An In-depth Technical Guide to tert-butyl 2-(4-acetylphenyl)acetate: A Versatile Bifunctional Linker in Drug Development

This guide provides a comprehensive technical overview of tert-butyl 2-(4-acetylphenyl)acetate, a key building block for researchers and scientists in the field of medicinal chemistry and drug development. We will delve into its fundamental properties, a robust synthesis protocol, and its critical role in the construction of complex biomolecular conjugates.

Core Molecular and Physical Properties

Tert-butyl 2-(4-acetylphenyl)acetate is a bifunctional organic compound of significant interest as a linker molecule. Its structure incorporates a protected carboxylic acid (tert-butyl ester) and a reactive ketone (acetyl group), making it a valuable tool for multi-step synthetic strategies.

The primary function of the tert-butyl ester is to serve as a protecting group for the carboxylic acid. This protection is crucial during synthetic steps where the acid functionality needs to remain inert. The tert-butyl group is known for its stability under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid for subsequent conjugation.

The acetylphenyl group provides a reactive handle for a variety of chemical transformations. The ketone can be modified to form oximes, hydrazones, or other functionalities, allowing for the attachment of biomolecules or imaging agents. This dual functionality is what makes tert-butyl 2-(4-acetylphenyl)acetate a cornerstone in the design of complex drug delivery systems and diagnostic tools.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.295 g/mol | [1] |

| CAS Number | 219320-14-6 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 50-52 °C | [1] |

Synthesis Protocol: A Copper-Catalyzed Cross-Coupling Approach

A highly efficient method for the synthesis of tert-butyl 2-(4-acetylphenyl)acetate involves the copper-catalyzed cross-coupling of an aryl iodide with a β-ketoester. This method offers a high yield and proceeds under relatively mild conditions.[1]

Experimental Protocol

Materials:

-

4-Iodoacetophenone

-

tert-Butyl acetoacetate

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

2-Picolinic acid

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoacetophenone, tert-butyl acetoacetate, copper(I) iodide, and cesium carbonate.

-

Add anhydrous 1,4-dioxane to the vessel, followed by the addition of 2-picolinic acid as a ligand.

-

The reaction mixture is then heated and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).

-

The mixture is then washed with water and brine to remove inorganic salts and other aqueous-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield tert-butyl 2-(4-acetylphenyl)acetate as a solid.[1]

This protocol has been reported to achieve a yield of up to 92%.[1] The causality behind this efficient synthesis lies in the ability of the copper(I) catalyst, in conjunction with the picolinic acid ligand, to facilitate the cross-coupling between the aryl iodide and the enolate of the tert-butyl acetoacetate. The cesium carbonate acts as a base to generate the enolate in situ.

Application in Bioconjugation and Drug Development

A significant application of tert-butyl 2-(4-acetylphenyl)acetate is in the synthesis of bifunctional chelating agents, such as derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These modified DOTA molecules are instrumental in the development of targeted radiopharmaceuticals and MRI contrast agents.[1]

The workflow for utilizing this compound in such applications can be summarized as follows:

Caption: Synthetic workflow for bioconjugation using the subject compound.

In this workflow, the methylene group adjacent to the phenyl ring in tert-butyl 2-(4-acetylphenyl)acetate is first brominated to create a more reactive alkylating agent, tert-butyl 2-(4-acetylphenyl)-2-bromoacetate.[1] This intermediate is then used to alkylate a partially protected DOTA molecule. Following the coupling, the tert-butyl ester protecting groups are removed under acidic conditions. The exposed carboxylic acids of the DOTA cage can then chelate a metal ion (e.g., a radionuclide for PET imaging or therapy, or a paramagnetic ion for MRI). Simultaneously, the acetyl group on the phenyl ring serves as a chemoselective handle for conjugation to a targeting biomolecule, such as a peptide or antibody, often through stable oxime linkage.[1]

This self-validating system ensures that the chelating agent is covalently attached to the linker before conjugation to the biomolecule, providing a well-defined final product for preclinical and clinical evaluation.

Conclusion

Tert-butyl 2-(4-acetylphenyl)acetate is a strategically designed molecule that offers a stable, protected carboxylic acid and a versatile reactive ketone. These features make it an invaluable building block for medicinal chemists and drug development professionals. Its efficient synthesis and demonstrated utility in creating complex bioconjugates for imaging and therapy underscore its importance in advancing modern medicine. The principles of protecting group chemistry and bifunctional linkers are expertly embodied in this compound, enabling the development of next-generation targeted therapeutics and diagnostics.

References

-

M-chem Co., Ltd. (2023, September 1). tert-butyl 2-(4-acetylphenyl)acetate | 219320-14-6. Available at: [Link]

Sources

Technical Guide: Solubility Profile of tert-Butyl 2-(4-acetylphenyl)acetate

[1]

Executive Summary

Compound Identity: tert-Butyl 2-(4-acetylphenyl)acetate CAS: 219320-14-6 Molecular Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol [1][2]

This guide provides a technical analysis of the solubility characteristics of tert-butyl 2-(4-acetylphenyl)acetate, a critical intermediate in the synthesis of pharmaceuticals (e.g., NSAIDs, kinase inhibitors) and bifunctional chelating agents (DOTA derivatives).[1]

As a lipophilic ester with a ketone functionality, this compound exhibits a distinct solubility profile characterized by high affinity for polar aprotic solvents and chlorinated hydrocarbons, while displaying negligible solubility in aqueous media.[1] Understanding this profile is essential for optimizing reaction yields, purification protocols (crystallization), and formulation stability.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its hydrophobic scaffold and its polar functional groups.

Structural Analysis[1]

-

Lipophilic Domain (Hydrophobic): The central phenyl ring and the bulky tert-butyl group contribute significantly to the molecule's non-polar character.[1] The tert-butyl moiety, in particular, provides steric bulk and high lipophilicity, driving the LogP value to approximately 2.4 – 2.9 .[1]

-

Polar Domain (Hydrophilic): The acetyl group (ketone) and the ester linkage offer dipole-dipole interaction sites and weak hydrogen bond acceptance.[1] However, they lack hydrogen bond donors, making the compound poor at self-solvation in water.[1]

The "Like Dissolves Like" Mechanism[1]

-

In Polar Aprotic Solvents (DMSO, DMF): The ketone and ester oxygens accept hydrogen bonds from the solvent or interact via strong dipole-dipole forces, leading to high solubility.[1]

-

In Chlorinated Solvents (DCM, Chloroform): Dispersion forces and dipole interactions favor dissolution.[1]

-

In Water: The high energy cost of disrupting the water hydrogen-bond network is not compensated by the weak interactions with the compound's polar groups, resulting in insolubility.[1]

Solubility Profile & Solvent Compatibility[3][4][5][6]

The following data categorizes solvents based on their thermodynamic affinity for tert-butyl 2-(4-acetylphenyl)acetate.

Table 1: Solubility Classification at 25°C

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; solvent overcomes lattice energy easily.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform, CCl₄ | High (>100 mg/mL) | Favorable dispersion forces and polarizability matching.[1] |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (50-100 mg/mL) | "Like dissolves like"; compatible polarity for extraction and synthesis.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Heating required) | Soluble at elevated temperatures; often used as anti-solvents or for recrystallization upon cooling.[1] |

| Alkanes | Hexane, Heptane, Pentane | Poor / Insoluble | Polarity mismatch; solvent cannot overcome solute-solute interactions.[1] |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | High hydrophobic penalty (LogP ~2.4); lack of H-bond donors.[1] |

Critical Insight: The compound is frequently recrystallized from Ethanol/Water mixtures.[1] It dissolves in hot ethanol (moderate solubility) and precipitates upon the addition of water (anti-solvent) or cooling, leveraging the temperature-dependent solubility curve.[1]

Experimental Protocol: Self-Validating Solubility Determination

To determine the exact solubility limit for a specific application (e.g., formulation), use the Shake-Flask Method coupled with HPLC .[1] This protocol ensures data integrity through saturation verification.

Phase 1: Saturation Equilibrium[1]

-

Preparation: Place an excess of solid tert-butyl 2-(4-acetylphenyl)acetate (~50 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Agitation: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stir bar.

-

Validation Check: Ensure solid remains visible at all times. If all solid dissolves, add more compound until a precipitate persists.

-

-

Equilibration: Stop agitation and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins).

Phase 2: Quantification (HPLC-UV)[1]

-

Sampling: Carefully withdraw the supernatant using a syringe filter (0.22 µm PTFE) to remove any undissolved micro-particles.

-

Note: PTFE filters are required as the compound may dissolve cellulose-based filters in organic solvents.[1]

-

-

Dilution: Dilute the filtrate with Acetonitrile (ACN) to bring the concentration within the linear range of the detector.

-

Analysis: Inject into HPLC (C18 Column, ACN/Water gradient, UV detection at 254 nm).

-

Calculation: Compare peak area against a pre-established calibration curve of the pure standard.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and the experimental workflow for solubility determination.

Figure 1: Decision logic for solvent selection based on polarity and the experimental validation workflow.

Applications in Synthesis & Purification

Reaction Medium Selection

For nucleophilic substitution or coupling reactions (e.g., alkylation of the alpha-carbon), DMF or 1,4-Dioxane are the solvents of choice.[1]

-

Why: They dissolve the tert-butyl 2-(4-acetylphenyl)acetate completely at high concentrations (>1 M), facilitating rapid kinetics, while also solvating inorganic bases (like Cs₂CO₃) often used in these transformations.[1]

Extraction Protocols

Following aqueous workup, Ethyl Acetate (EtOAc) is the standard extraction solvent.[1]

-

Protocol: The compound partitions preferentially into the EtOAc layer (organic phase) due to its lipophilicity (LogP ~2.4), leaving inorganic salts in the aqueous phase.[1]

Purification via Recrystallization

A common purification strategy involves the Ethanol/Water system.[1]

-

Dissolve the crude solid in minimal boiling Ethanol .

-

Slowly add warm Water until slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

The hydrophobic tert-butyl and phenyl groups drive the compound out of solution as pure crystals, while impurities remain in the mother liquor.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15932404, Tert-butyl 2-(4-hydroxyphenyl)acetate. Retrieved from [Link] (Used for structural analog physicochemical property comparison).

-

Organic Syntheses. Acetoacetic acid, tert-butyl ester: Synthesis and Properties. Org. Synth. 1967, 47,[1] 94. Retrieved from [Link] (Reference for tert-butyl ester stability and solubility behavior).

tert-butyl 2-(4-acetylphenyl)acetate SMILES and InChIKey

Technical Whitepaper: Structural Informatics and Synthetic Utility of tert-Butyl 2-(4-acetylphenyl)acetate

As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes that require precise, orthogonal reactivity. In the development of complex active pharmaceutical ingredients (APIs), targeted radiotherapeutics, and antibody-drug conjugates (ADCs), the selection of bifunctional building blocks is paramount. This guide provides an in-depth technical analysis of tert-butyl 2-(4-acetylphenyl)acetate , a highly versatile scaffold that elegantly solves multiple chemoselectivity challenges in advanced organic synthesis.

Chemical Identity & Structural Informatics

To effectively utilize any building block, we must first decode its structural informatics. The SMILES string and InChIKey are not just identifiers; they are topological maps that dictate the molecule's chemical behavior.

Table 1: Fundamental Chemical Properties and Informatics

| Parameter | Value |

| Chemical Name | tert-butyl 2-(4-acetylphenyl)acetate |

| CAS Registry Number | 219320-14-6 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| SMILES | O=C(OC(C)(C)C)CC1=CC=C(C(C)=O)C=C1 |

| InChIKey | BFQAFQRXAWEZLD-UHFFFAOYSA-N |

| LogP (Predicted) | ~2.4 |

Causality in Structural Design: Analyzing the SMILES string O=C(OC(C)(C)C)CC1=CC=C(C(C)=O)C=C1, we observe two distinct functional poles separated by a phenyl ring. The OC(C)(C)C motif represents the bulky tert-butoxy group. This massive steric bulk acts as a kinetic shield around the ester carbonyl, preventing nucleophilic attack (e.g., saponification) under basic aqueous conditions. Conversely, the C(C)=O motif at the para-position provides a highly accessible electrophilic ketone handle.

Mechanistic Utility: Orthogonal Reactivity Logic

The true value of tert-butyl 2-(4-acetylphenyl)acetate lies in its orthogonal reactivity. In drug development, particularly in the synthesis of bifunctional chelators like DOTA derivatives for radiolabeling, you must manipulate one part of a molecule without destroying another.

-

The Acetyl Handle (Chemoselective Ligation): The ketone group is less prone to spontaneous oxidation than an aldehyde, yet it remains highly reactive toward alpha-effect nucleophiles (like hydroxylamines or hydrazines). This allows for chemoselective oxime ligation at mildly acidic pH (4.0–6.0) without requiring protecting groups on the target peptide or protein.

-

The tert-Butyl Ester (Orthogonal Protection): While stable to bases and nucleophiles, the tert-butyl ester is highly sensitive to acidic cleavage. Treatment with Trifluoroacetic acid (TFA) rapidly generates the free carboxylic acid via the formation of a stable tert-butyl cation. This allows it to survive upstream macrocycle alkylations and be cleanly deprotected later.

Figure 1: Orthogonal reactivity logic of tert-butyl 2-(4-acetylphenyl)acetate.

Synthetic Methodologies and Self-Validating Protocols

To integrate this scaffold into your pipeline, you must either synthesize it efficiently or functionalize it for downstream use. Below are field-proven, step-by-step methodologies based on authoritative literature.

Protocol A: Copper-Catalyzed Synthesis of the Scaffold

This protocol leverages a highly efficient CuI-catalyzed cross-coupling strategy, bypassing multi-step traditional syntheses .

Causality & Mechanism:

Coupling 4-iodoacetophenone with tert-butyl acetoacetate using a CuI / 2-picolinic acid catalytic system forces a C-C bond formation at the alpha-carbon. Because we use a

Step-by-Step Workflow:

-

Reagent Assembly: In an oven-dried Schlenk tube under N₂ atmosphere, combine 4-iodoacetophenone (1.0 equiv), tert-butyl acetoacetate (1.5 equiv), CuI (10 mol%), 2-picolinic acid (20 mol%), and Cs₂CO₃ (2.0 equiv).

-

Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.5 M concentration relative to the aryl iodide).

-

Catalytic Coupling & Deacylation: Heat the sealed tube to 70°C with vigorous stirring for 12–16 hours. The basic conditions and thermal energy drive both the cross-coupling and the subsequent spontaneous loss of the acetyl group from the acetoacetate moiety.

-

Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Self-Validation System: Analyze the purified fraction via LC-MS. The presence of an

peak at m/z 257.1 and a distinct 9-proton singlet at ~1.4 ppm in ¹H NMR confirms the structural integrity of the tert-butyl group.

Figure 2: Copper-catalyzed synthetic workflow and in situ deacylation.

Protocol B: Alpha-Bromination for DOTA Conjugation

To utilize this compound as an alkylating agent for macrocycles (e.g., cyclen) in the synthesis of bifunctional chelators , the alpha-position must be activated via bromination.

Causality & Mechanism: N-Bromosuccinimide (NBS) in the presence of a catalytic amount of molecular bromine (Br₂) selectively targets the acidic alpha-protons adjacent to the ester carbonyl via an enol intermediate, avoiding bromination of the sterically hindered tert-butyl group or the deactivated aromatic ring.

Step-by-Step Workflow:

-

Activation: Dissolve tert-butyl 2-(4-acetylphenyl)acetate in anhydrous carbon tetrachloride (CCl₄) to achieve a 0.2 M solution.

-

Bromination: Add NBS (1.05 equiv) and a catalytic drop of Br₂.

-

Reaction: Stir the mixture at room temperature. The reaction is remarkably fast, typically reaching completion in 0.02 to 1 hour.

-

Isolation: Filter off the insoluble succinimide byproduct. Wash the filtrate with dilute aqueous Na₂S₂O₃ to quench residual bromine, dry over MgSO₄, and concentrate.

-

Self-Validation System: Run a ¹H NMR (CDCl₃) of the crude product. The validation metric is the complete disappearance of the

-CH₂ singlet (typically around 3.6 ppm) and the emergence of a new

Quantitative Data Summary

The table below summarizes the critical reaction parameters and expected yields for the workflows described above, providing a benchmark for your internal process chemistry scale-ups.

Table 2: Comparative Reaction Parameters

| Reaction Type | Key Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield | Key Validation Metric |

| Cu-Catalyzed Coupling | CuI, 2-Picolinic acid, Cs₂CO₃ | 1,4-Dioxane | 70 | 12 - 16 | ~92% | LC-MS: |

| Alpha-Bromination | NBS, Br₂ (cat.) | CCl₄ | 25 | < 1.0 | ~88% | ¹H NMR: |

References

-

Zhao, D., et al. "Copper-catalyzed coupling of aryl iodides and tert-butyl β-keto esters: efficient access to α-aryl ketones and tert-butyl α-arylacetates." Tetrahedron, 2014. URL:[Link]

-

Knör, S., et al. "Synthesis of Novel 1,4,7,10-Tetraazacyclodecane-1,4,7,10-Tetraacetic Acid (DOTA) Derivatives for Chemoselective Attachment to Unprotected Polyfunctionalized Compounds." Chemistry - A European Journal, 2007. URL:[Link]

An In-depth Technical Guide to 4-acetylphenylacetic acid tert-butyl ester: Synthesis, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks, 4-acetylphenylacetic acid tert-butyl ester, also known by its systematic name tert-butyl 2-(4-acetylphenyl)acetate, has emerged as a valuable intermediate. Its unique structural features, namely the presence of a reactive acetyl group and a sterically hindered tert-butyl ester, make it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of bioconjugation and medical imaging. This technical guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of advanced diagnostic and therapeutic agents.

Nomenclature and Chemical Identity

The compound is most commonly referred to as 4-acetylphenylacetic acid tert-butyl ester or tert-butyl 2-(4-acetylphenyl)acetate .

| Identifier | Value |

| CAS Number | 219320-14-6 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | tert-butyl 2-(4-acetylphenyl)acetate |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in synthesis and formulation.

| Property | Value |

| Melting Point | 50-52 °C[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Boiling Point (Predicted) | ~334 °C |

| Density (Predicted) | ~1.05 g/cm³ |

Synthesis of 4-acetylphenylacetic acid tert-butyl ester

The synthesis of 4-acetylphenylacetic acid tert-butyl ester can be efficiently achieved through a copper-catalyzed deacetylative α-arylation of a β-keto ester[1]. This method offers high yields and avoids the use of more expensive and sensitive palladium catalysts.

Reaction Scheme

Caption: Copper-catalyzed synthesis of the target ester.

Experimental Protocol: Copper-Catalyzed α-Arylation

This protocol is a representative procedure based on established methods for copper-catalyzed cross-coupling reactions[2][3][4][5].

Materials:

-

4-Iodoacetophenone

-

tert-Butyl acetoacetate

-

Copper(I) iodide (CuI)

-

2-Picolinic acid

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (5 mol%) and 2-picolinic acid (10 mol%).

-

Add cesium carbonate (2 equivalents) to the flask.

-

Add 4-iodoacetophenone (1 equivalent) and anhydrous 1,4-dioxane.

-

Stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl acetoacetate (1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-acetylphenylacetic acid tert-butyl ester. A reported yield for a similar reaction is 92%[1].

Applications in Drug Development and Bioconjugation

The primary application of 4-acetylphenylacetic acid tert-butyl ester lies in its utility as a bifunctional linker precursor. The acetyl group provides a handle for further chemical modification, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for conjugation to biomolecules.

Synthesis of DOTA Derivatives for Medical Imaging

A significant application is in the synthesis of derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a widely used chelating agent for radiometals in medical imaging (e.g., PET and SPECT) and radiotherapy[1]. The acetyl group of 4-acetylphenylacetic acid tert-butyl ester can be transformed into a reactive functional group, such as an oxime, which can then be used to attach the DOTA-chelated radiometal to a targeting biomolecule, like a peptide or antibody.

Workflow for DOTA-Peptide Conjugate Synthesis

Caption: Synthesis of a DOTA-peptide conjugate.

This workflow highlights the importance of 4-acetylphenylacetic acid tert-butyl ester as a starting material for creating sophisticated bioconjugates. The resulting DOTA-peptide conjugates can be radiolabeled and used for targeted imaging of specific cell surface receptors in diseases such as cancer, enabling early diagnosis and personalized treatment strategies.

Conclusion

4-acetylphenylacetic acid tert-butyl ester is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the presence of two distinct functional groups that can be orthogonally manipulated make it an attractive building block for the construction of complex molecular architectures. The application of this compound in the synthesis of DOTA-based bioconjugates for medical imaging underscores its value in the development of next-generation diagnostic and therapeutic tools. As the demand for targeted therapies and personalized medicine continues to grow, the utility of versatile building blocks like 4-acetylphenylacetic acid tert-butyl ester is expected to expand further.

References

-

He, C., Guo, S., Huang, L., & Lei, A. (2010). Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones. Journal of the American Chemical Society, 132(24), 8273–8275. [Link][3][4][5]

-

Google Patents. (n.d.). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][3][6]triazolo[4,3-a][2][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from [1]

-

Mosechem. (n.d.). tert-butyl 2-(4-acetylphenyl)acetate | 219320-14-6. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). (4-tert-Butylphenyl)acetic acid. Retrieved from [Link][7]

-

Organic Syntheses. (n.d.). Acetoacetic acid, tert-butyl ester. Retrieved from [Link][8]

-

ResearchGate. (n.d.). (4-tert-Butylphenyl)acetic acid. Retrieved from [Link][9]

-

Royal Society of Chemistry. (2003). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link][10]

-

Royal Society of Chemistry. (n.d.). Alcohol assisted C–C bond breaking: copper-catalyzed deacetylative α-arylation of β-keto esters and amides. Retrieved from [Link][2]

-

Scribd. (n.d.). Copper-Catalyzed α-Arylation of Ketones. Retrieved from [Link][6]

-

Silver Fern Chemical Inc. (n.d.). tert-Butyl Acetate: A High-Purity Solvent for Coatings, Adhesives, and Industrial Applications. Retrieved from [Link][11]

-

The Good Scents Company. (n.d.). para-tert-butyl phenyl acetate. Retrieved from [Link][12]

Sources

- 1. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 2. Alcohol assisted C–C bond breaking: copper-catalyzed deacetylative α-arylation of β-keto esters and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper catalyzed arylation/C-C bond activation: an approach toward alpha-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl Acetate: A High-Purity Solvent for Coatings, Adhesives, and Industrial Applications [silverfernchemical.com]

- 12. para-tert-butyl phenyl acetate, 3056-64-2 [thegoodscentscompany.com]

Navigating the Physical States of tert-butyl 2-(4-acetylphenyl)acetate: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the physical properties of tert-butyl 2-(4-acetylphenyl)acetate, a key intermediate in pharmaceutical synthesis. We delve into the critical distinctions between its crystalline solid and potential amorphous or impure oily states. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not only a summary of known physicochemical properties but also a foundational understanding of the principles governing the solid-state behavior of organic molecules. We will explore the causality behind the presentation of this compound as either a solid or an oil, detail robust experimental protocols for characterization, and provide a framework for ensuring the selection of the appropriate physical form for downstream applications.

Introduction: The Significance of Physical Form in Pharmaceutical Development

The physical state of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of drug development. Properties such as crystallinity, polymorphism, and the presence of amorphous content can profoundly influence a compound's solubility, stability, bioavailability, and manufacturability.[1] For tert-butyl 2-(4-acetylphenyl)acetate, a versatile building block in medicinal chemistry, a thorough understanding of its solid-state properties is paramount for consistent process control and the quality of the final drug substance.

This guide will first establish the known physical properties of crystalline tert-butyl 2-(4-acetylphenyl)acetate. Subsequently, it will explore the scientific rationale behind the potential observation of this compound as an oil, focusing on the roles of purity, polymorphism, and the amorphous state. Finally, we will present a suite of analytical techniques and detailed experimental protocols to empower researchers to unequivocally characterize and differentiate between the solid and oily forms of this compound.

Physicochemical Properties of tert-butyl 2-(4-acetylphenyl)acetate

The crystalline form of tert-butyl 2-(4-acetylphenyl)acetate is a white to off-white solid at ambient temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | - |

| Molecular Weight | 234.29 g/mol | - |

| CAS Number | 219320-14-6 | [2] |

| Melting Point | 50-52 °C | [2] |

| Predicted Boiling Point | 334.0 ± 25.0 °C | [2] |

| Predicted Density | 1.049 ± 0.06 g/cm³ | [2] |

The documented melting point of 50-52 °C is a key indicator of the compound's existence as a crystalline solid under standard conditions.[2]

The Dichotomy of Solid vs. Oil: A Scientific Exploration

While the crystalline solid is the thermodynamically stable and well-documented form of tert-butyl 2-(4-acetylphenyl)acetate, it is not uncommon in organic synthesis for a compound to be isolated as an oil. This observation can be attributed to several key factors:

The Influence of Purity

The presence of impurities, such as residual solvents, unreacted starting materials, or byproducts, can significantly depress the melting point of a compound. This phenomenon, known as melting point depression, can result in the compound appearing as an oil or a semi-solid at a temperature below the melting point of its pure, crystalline form. For instance, in the synthesis of related esters, products are often obtained as oils after initial workup and purification by column chromatography.[3] This oily state is typically a prelude to crystallization under appropriate conditions.

Polymorphism: The Many Faces of a Crystalline Solid

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] These different polymorphic forms can exhibit distinct physical properties, including melting point, solubility, and stability. It is conceivable that tert-butyl 2-(4-acetylphenyl)acetate could possess a lower-melting, metastable polymorph that may present as an oil or a low-melting solid, particularly if formed under rapid cooling or specific solvent conditions.

The Amorphous State: Order in the Short-Range

An amorphous solid lacks the long-range molecular order characteristic of a crystalline material. Amorphous forms are generally less stable and have a lower melting point (or a glass transition temperature) and higher solubility than their crystalline counterparts. The preparation of an amorphous solid can sometimes result in a viscous, oily product. This state can be induced by rapid precipitation or solvent evaporation during synthesis.

The following diagram illustrates the potential pathways leading to the different physical forms of tert-butyl 2-(4-acetylphenyl)acetate.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is a valuable tool for determining melting points, glass transitions, and identifying polymorphic transitions.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis:

-

Crystalline Solid: A sharp endotherm corresponding to the melting point (around 50-52 °C) will be observed.

-

Amorphous Form: A step change in the baseline, known as the glass transition (Tg), may be observed at a lower temperature, followed by a broad crystallization exotherm and then a melting endotherm.

-

Impure (Oily) Form: A broad melting endotherm at a depressed temperature compared to the pure solid is indicative of impurities.

-

Conclusion and Recommendations

The physical form of tert-butyl 2-(4-acetylphenyl)acetate is a critical parameter that requires careful control and characterization. While the thermodynamically stable form is a crystalline solid with a melting point of 50-52 °C, the appearance of an oily form is a strong indicator of the presence of impurities or an amorphous state. For drug development professionals, it is imperative to:

-

Strive for the Crystalline Form: The crystalline solid is the preferred form for pharmaceutical applications due to its higher stability and consistent properties.

-

Employ a Multi-pronged Analytical Approach: A combination of qNMR for purity assessment, XRPD for crystallinity determination, and DSC for thermal analysis provides a comprehensive characterization of the solid state.

-

Document and Control: The physical form of tert-butyl 2-(4-acetylphenyl)acetate should be documented and controlled throughout the synthetic and formulation processes to ensure product quality and reproducibility.

By adhering to the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of the solid state of tert-butyl 2-(4-acetylphenyl)acetate, thereby ensuring the robustness of their synthetic processes and the quality of their downstream drug candidates.

References

Sources

Unlocking the Metabolic Stability of tert-Butyl Phenylacetate Derivatives: A Comprehensive Guide for Drug Design

Executive Summary

Phenylacetate derivatives are highly versatile scaffolds in drug discovery, frequently utilized as prodrugs or core pharmacophores. However, their development is often bottlenecked by rapid metabolic degradation. While the introduction of a tert-butyl ester effectively shields the molecule from ubiquitous esterases, it simultaneously introduces a new liability: susceptibility to Cytochrome P450 (CYP450) mediated oxidation. This technical guide explores the mechanistic causality behind the metabolic profile of tert-butyl phenylacetates, provides self-validating experimental workflows for stability profiling, and outlines advanced bioisosteric strategies to overcome oxidative clearance.

The Paradox of tert-Butyl Esters in Medicinal Chemistry

Phenylacetates are inherently prone to rapid hydrolysis by carboxylesterases (such as CES1 in the liver and CES2 in the gastrointestinal tract). To circumvent this Phase I metabolic degradation, medicinal chemists frequently employ the tert-butyl ester as a steric shield.

The causality behind this stability lies in the physical volume of the tert-butyl group. The bulky nature of the three methyl groups sterically blocks the ester carbonyl from entering the active site and interacting with the catalytic triad of serine hydrolases. As demonstrated in recent oncology drug development, transitioning from an isopropyl to a tert-butyl ester can drastically , preventing premature drug release and systemic toxicity[1].

However, this structural modification creates a metabolic paradox: solving the esterase liability shifts the metabolic bottleneck directly to CYP450-mediated oxidation.

Core Metabolic Liabilities of tert-Butyl Phenylacetates

While highly resistant to hydrolysis, tert-butyl phenylacetates (t-BPA) are heavily targeted by hepatic CYP450 enzymes, particularly CYP3A4 and CYP2C9. The primary metabolic vulnerabilities include:

-

tert-Butyl Hydroxylation: The fully sp3-hybridized methyl carbons of the tert-butyl group are highly susceptible to oxidation. The relatively low homolytic bond dissociation energy of these aliphatic C-H bonds allows for , leading to the formation of a hydroxylated metabolite[2].

-

Alpha-Carbon (Benzylic) Oxidation: The CH2 group bridging the phenyl ring and the ester carbonyl (the alpha-carbon) is a classic site for benzylic oxidation. The adjacent aromatic ring stabilizes the radical intermediate formed during the CYP catalytic cycle, making this a secondary but significant site of metabolic clearance.

Metabolic pathways of tert-butyl phenylacetate highlighting CYP450 vulnerabilities.

Experimental Protocols: A Self-Validating System for Stability Assessment

To accurately profile the metabolic stability of t-BPA derivatives, researchers must decouple esterase-mediated hydrolysis from CYP-mediated oxidation. The following protocols act as self-validating systems, utilizing strict controls to ensure that the observed clearance is mechanistically accurate.

Protocol 1: Carboxylesterase (CES) Stability Assay (Plasma/GI Homogenate)

Objective: Assess resistance to ester hydrolysis in systemic circulation and the gut. Causality of Design: Plasma and GI homogenates contain high concentrations of soluble esterases but lack the cofactors required for CYP450 activity. This isolates the hydrolytic pathway.

Step-by-Step Methodology:

-

Preparation: Spike the test compound (1 μM final concentration) into pre-warmed (37°C) human plasma or intestinal homogenate.

-

System Validation (Controls): Include a known labile ester (e.g., methyl phenylacetate) as a positive control to validate esterase activity, and a stable compound (e.g., procainamide) as a negative control.

-

Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately transfer aliquots into 150 μL of ice-cold acetonitrile containing an analytical internal standard (IS). Causality: Cold acetonitrile instantly denatures the esterases, halting metabolism, while the IS corrects for LC-MS/MS matrix effects and injection variability.

-

Centrifugation & Analysis: Spin at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: Human Liver Microsome (HLM) Clearance Assay

Objective: Evaluate CYP450-mediated oxidative clearance. Causality of Design: HLMs contain the full complement of membrane-bound hepatic CYPs but lack soluble esterases and Phase II enzymes (unless specific cofactors are added), perfectly isolating Phase I oxidative liabilities.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Causality: Mg2+ is a necessary cofactor for optimal CYP450 structural stability and electron transfer.

-

System Validation (Controls): Use Verapamil (high clearance) and Warfarin (low clearance) to validate that the microsomes are enzymatically active and capable of distinguishing between stable and labile compounds.

-

Initiation: Add the test compound (1 μM) and pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH provides the essential reducing equivalents required by CYP450 monooxygenases; without it, oxidation cannot occur.

-

Sampling & Quenching: Aliquot at 0, 15, 30, 45, and 60 minutes into ice-cold acetonitrile with IS.

-

Analysis: Calculate the intrinsic clearance (CLint) and half-life (T1/2) based on the log-linear depletion of the parent compound.

Self-validating in vitro workflow for decoupling esterase and CYP450 metabolic clearance.

Quantitative Data Analysis & Structure-Activity Relationships (SAR)

The shift in metabolic pathways is best illustrated by comparing different ester promoieties. As steric bulk increases, esterase stability improves, but CYP-mediated clearance often rises due to the increased lipophilicity and the introduction of vulnerable sp3 C-H bonds.

| Ester Promoiety | Plasma Half-Life (T1/2) | HLM Intrinsic Clearance (CLint) | Primary Metabolic Liability |

| Methyl | < 10 min | High | Esterase Hydrolysis |

| Isopropyl | ~ 30 min | Moderate | Esterase Hydrolysis |

| tert-Butyl | > 120 min | High | CYP450 Hydroxylation (sp3 C-H) |

| Cp-CF3 | > 120 min | Low | Stable (No fully sp3 C-H) |

Strategies for Overcoming CYP-Mediated Clearance

When a bulky ester is essential for target binding or esterase protection, but the tert-butyl group suffers from unacceptably high oxidative clearance, specific bioisosteric replacements must be deployed.

The Trifluoromethylcyclopropyl (Cp-CF3) Bioisostere

A highly effective strategy is replacing the tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF3) group. This modification from the moiety[2]. The causality for its success is twofold:

-

Electronic Deactivation: The cyclopropyl C-H bonds possess higher s-character than standard aliphatic chains. This significantly increases their homolytic bond dissociation energy, making hydrogen abstraction by CYP enzymes energetically unfavorable.

-

Steric Mimicry: The CF3 group maintains the necessary steric bulk and lipophilicity to shield the ester from hydrolases, while the strong C-F bonds are entirely metabolically inert to CYP oxidation.

Alpha-Substitution

To protect the alpha-carbon of the phenylacetate core from benzylic oxidation, introducing a methyl group (forming a 2-phenylpropanoate derivative) or a fluorine atom at the benzylic position creates localized steric hindrance and alters the electronic environment, effectively shutting down alpha-oxidation without compromising the overall geometry of the scaffold.

References

-

Novotná, K., et al. "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery." Journal of Medicinal Chemistry, 66(22), 15493-15510 (2023). URL:[Link]

-

Barnes-Seeman, D., et al. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, 4(6), 514-516 (2013). URL:[Link]

Sources

tert-butyl 2-(4-acetylphenyl)acetate as a medicinal chemistry building block

[1]

Executive Summary & Strategic Value

In modern drug discovery, tert-butyl 2-(4-acetylphenyl)acetate serves as a high-value bifunctional scaffold.[1] Its utility stems from the orthogonality between its two reactive centers:

-

The tert-Butyl Ester: A robust carboxyl protecting group stable to basic, nucleophilic, and reductive conditions, yet cleanly cleavable under acidic conditions (TFA/DCM or HCl/Dioxane).

-

The Acetyl Group: A versatile electrophile ready for reductive amination, condensation (heterocycle formation), or nucleophilic addition, without compromising the ester integrity.

This molecule allows medicinal chemists to elaborate the ketone "warhead" or linker region while keeping the carboxylic acid masked, facilitating the synthesis of complex NSAID analogs, bifunctional linkers (PROTACs), and heterocycle-fused bioactive cores.

Chemical Identity & Physical Properties[1][2]

| Property | Specification |

| IUPAC Name | tert-butyl 2-(4-acetylphenyl)acetate |

| CAS Number | 219320-14-6 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 50–52 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.4 |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Sourcing

While available commercially, in-house synthesis is often required for gram-scale campaigns.[1] Two primary routes are recommended based on scale and starting material availability.

Route A: Copper-Catalyzed -Arylation (Modern / High Value)

This method utilizes the coupling of aryl iodides with tert-butyl acetoacetate, followed by in situ retro-Claisen deacylation.[1] It avoids the use of toxic cyanides often used in classical homologation.[2]

-

Precursors: 4-Iodoacetophenone, tert-butyl acetoacetate.[1]

-

Catalyst System: CuI (10 mol%), Picolinic acid (20 mol%), Cs₂CO₃.

-

Solvent/Temp: 1,4-Dioxane, 70–80 °C.

-

Mechanism: The copper catalyst couples the enolate of the

-keto ester to the aryl ring. The presence of base and heat promotes the loss of the acetyl group from the acetoacetate moiety, yielding the target mono-ester.

Route B: Classical Esterification (Scalable / Industrial)

For multigram/kilogram scale, esterification of the parent acid is preferred due to lower reagent costs.

Selectivity Landscape & Reactivity Map

The power of this building block lies in its divergent reactivity. The diagram below illustrates the "Selectivity Landscape," showing how to engage one functional group while preserving the other.

Figure 1: Divergent synthesis pathways. The tert-butyl ester remains intact during ketone manipulations (Paths 2 & 3), allowing for late-stage acid deprotection.[1]

Experimental Protocols

Protocol A: -Bromination (Linker Activation)

This reaction converts the acetyl group into a highly reactive

Objective: Synthesize tert-butyl 2-(4-(2-bromoacetyl)phenyl)acetate.

-

Setup: Charge a round-bottom flask with tert-butyl 2-(4-acetylphenyl)acetate (1.0 equiv, 10 mmol) and anhydrous MeCN (50 mL).

-

Reagent Addition: Add p-Toluenesulfonic acid (p-TsOH) (1.5 equiv) followed by N-Bromosuccinimide (NBS) (1.05 equiv).

-

Note: p-TsOH accelerates enolization.[1] Alternatively, CuBr₂ in EtOAc/CHCl₃ can be used for higher selectivity if over-bromination is observed.

-

-

Reaction: Heat to 60 °C for 2–4 hours. Monitor by TLC (Hex/EtOAc 4:1) or LCMS.

-

Target: M+H shifts by +78/80 Da (Br isotope pattern).

-

-

Workup: Cool to RT. Dilute with EtOAc (100 mL). Wash with sat. NaHCO₃ (2 x 50 mL) and brine.

-

Purification: Dry over Na₂SO₄, concentrate. Purify via flash chromatography (0-20% EtOAc in Hexanes). The product is unstable on silica for long periods; use immediately or store at -20 °C.[1]

Protocol B: Reductive Amination (Amine Introduction)

Objective: Install an amine handle while preserving the tert-butyl ester.[1]

-

Setup: Dissolve tert-butyl 2-(4-acetylphenyl)acetate (1.0 equiv) and the desired Amine (R-NH₂) (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.1 M).

-

Imine Formation: Add Acetic Acid (1.0–2.0 equiv) if the amine is basic. Stir for 30 min at RT.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 12–16 hours under N₂.

-

Self-Validation Check: If reaction stalls, check pH. Ensure it is slightly acidic (pH 5–6).

-

-

Quench: Quench with sat. NaHCO₃. Extract with DCM.[3]

-

Result: The ester remains >98% intact under these conditions.

Medicinal Chemistry Applications

Heterocycle-Fused NSAID Analogs

The 4-acetyl group is a prime precursor for 5-membered heterocycles.[1] By converting the acetyl group to a bromoacetyl group (Protocol A) and condensing with thioamides or amidines, researchers can synthesize thiazole or imidazole derivatives of phenylacetic acid.

-

Relevance: This mimics the structure of potent anti-inflammatories like Fentiazac or Zoliprofen , allowing for SAR expansion at the aryl core.

Bioconjugation Linkers (DOTA/PROTACs)

The molecule acts as a "bifunctional spacer."

-

Step 1: The ketone is reductively aminated with a targeting ligand (e.g., a small molecule inhibitor).

-

Step 2: The tert-butyl ester is deprotected (TFA).[1]

-

Step 3: The revealed acid is coupled to an E3 ligase ligand (for PROTACs) or a chelator (like DOTA) for imaging.

-

Advantage:[1][4][2][5] The lipophilic tert-butyl group aids solubility during the intermediate synthesis steps of otherwise polar linkers.[1]

BET Bromodomain Inhibitors

Recent patent literature (e.g., WO2020055976) identifies this scaffold as a precursor for thienotriazolodiazepine derivatives. The phenylacetic acid moiety serves as the anchor for binding to the BRD4 bromodomain, while the acetyl group is incorporated into the fused ring system.

References

-

Copper-Catalyzed Synthesis: Tetrahedron, 2013 , 69(51), 10861-10868.[1] "Copper-catalyzed coupling of aryl iodides and tert-butyl

-keto esters: efficient access to -

NBS Bromination Protocol: Chem. Eur. J., 2007 , 13, 6101. "New 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) Derivatives for Chemoselective Attachment to Unprotected Polyfunctional Compounds." Link[1]

-

Reductive Amination Guidelines: J. Org. Chem., 1996 , 61, 3849-3862.[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Link

-

BET Inhibitor Application: WO2020055976A1. "Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors." Link

Sources

- 1. tert-butyl 2-(4-acetylphenyl)acetate - CAS号 219320-14-6 - 摩熵化学 [molaid.com]

- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Comprehensive Safety Data, Handling Protocols, and Application Workflows for tert-butyl 2-(4-acetylphenyl)acetate (CAS: 219320-14-6)

Executive Summary & Chemical Identity

As an application scientist overseeing advanced radiochemistry and bioconjugation workflows, I recognize tert-butyl 2-(4-acetylphenyl)acetate (CAS: 219320-14-6) not merely as a reagent, but as a highly specialized bifunctional building block[1]. Its architecture—featuring an electrophilic methyl ketone and an acid-labile tert-butyl ester—enables the precise synthesis of poly(amino carboxylate) chelating agents, such as DOTA derivatives. These derivatives are foundational for the site-specific labeling of unprotected biomolecules (e.g., Tyr3-octreotate) via chemoselective oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2]. This whitepaper delineates the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to utilize this compound safely and effectively.

Physicochemical Properties & Hazard Profiling

To establish a baseline for safe handling, the quantitative physicochemical properties of tert-butyl 2-(4-acetylphenyl)acetate are summarized below[1],[3].

| Property | Value | Method / Condition |

| CAS Registry Number | 219320-14-6 | Standard |

| Molecular Formula | C₁₄H₁₈O₃ | Standard |

| Molecular Weight | 234.295 g/mol | Calculated |

| Melting Point | 50 – 52 °C | Experimental |

| Boiling Point | 334.0 ± 25.0 °C | Predicted |

| Density | 1.049 ± 0.06 g/cm³ | Predicted |

| Physical State | Solid (at standard conditions) | Visual Observation |

Hazard Profile: While specific global harmonization system (GHS) data is sparsely documented, the structural motifs dictate a precautionary classification of Skin Irritation (Category 2) and Eye Irritation (Category 2A)[4].

Mechanistic Toxicology & Safety Causality

Understanding the toxicological profile requires analyzing the molecule's reactive moieties to establish a causal link between structure and hazard.

-

Acid-Catalyzed Cleavage: The tert-butyl ester is sterically hindered but highly susceptible to acid-catalyzed cleavage. Exposure to Brønsted or Lewis acids protonates the carbonyl oxygen, leading to the expulsion of a stable tert-butyl cation. This rapidly eliminates to form isobutylene gas—a severe flammability and pressurization hazard—leaving behind 2-(4-acetylphenyl)acetic acid. Consequently, storing this compound strictly away from acidic vapors is a mechanistic necessity.

-

Enolization and Reactivity: The alpha-protons adjacent to both the ester and the ketone are mildly acidic. Unintended exposure to strong bases can lead to enolate formation, causing unwanted aldol condensations or degradation. This manifests as discoloration and exothermic reactions, which can compromise the integrity of sensitive downstream bioconjugations[2].

Self-Validating Handling & Storage Protocols

A robust laboratory protocol must be self-validating. To ensure the integrity of the compound and the safety of the operator, implement the following workflow:

-

Step 1: Atmospheric Control & Dispensing

-

Action: Always open the container within a Class II chemical fume hood purged with Argon.

-

Causality: Argon is heavier than Nitrogen and effectively blankets the solid, preventing atmospheric moisture from initiating slow, ambient hydrolysis of the ester.

-

-

Step 2: Thermal Regulation & Quality Control

-

Action: Store the sealed container at 2–8 °C.

-

Self-Validation: Before use in sensitive syntheses, measure the melting point. A pristine batch will melt sharply at 50–52 °C[1]. A depressed or broadened melting point immediately signals degradation, validating the need for purification (e.g., recrystallization) before proceeding.

-

-

Step 3: PPE Selection

-

Action: Standard nitrile gloves (minimum 0.11 mm thickness) and splash-proof safety goggles are mandatory.

-

Causality: The lipophilic nature of the compound allows it to permeate compromised skin barriers easily, necessitating robust dermal protection.

-

Synthetic Utility & Experimental Workflow

This compound is a cornerstone in the synthesis of bifunctional DOTA chelators used in radiometal-based molecular imaging[5]. The following protocols detail its synthesis and subsequent activation.

Protocol A: Synthesis via Copper-Catalyzed Cross-Coupling Objective: Synthesize tert-butyl 2-(4-acetylphenyl)acetate from commercially available precursors ()[6].

-

Reaction Setup: In an inert-atmosphere Schlenk flask, combine 4-iodoacetophenone (1.0 eq), tert-butyl acetoacetate (2.0 eq), CuI (5 mol%), 2-picolinic acid (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

-

Mechanistic Causality: The CuI/2-picolinic acid catalytic system facilitates C-C bond formation at the alpha-position of the beta-keto ester. The elevated temperature (70 °C) and basic conditions drive a spontaneous deacylation (loss of the acetyl group from the acetoacetate moiety), cleanly yielding the target alpha-aryl ester[6],[3].

-

Validation System: Monitor the reaction via TLC or LC-MS. The complete consumption of 4-iodoacetophenone validates the termination of the reaction, typically yielding >90% of the product[1].

Protocol B: Alpha-Bromination for DOTA Conjugation Objective: Activate the alpha-position for nucleophilic attack by the cyclen macrocycle ()[2].

-

Reagent Mixing: Dissolve tert-butyl 2-(4-acetylphenyl)acetate in anhydrous carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic drop of elemental bromine (Br₂).

-

Mechanistic Causality: CCl₄ is chosen because it lacks abstractable hydrogen atoms, ensuring the bromine radicals selectively target the benzylic/alpha position of the substrate. Br₂ initiates the radical chain reaction[1].

-

Execution & Timing: Stir at room temperature for exactly 0.02 hours (~1.2 minutes). Crucial Insight: The extreme rapidity of this reaction requires strict timekeeping. Over-exposure leads to dibromination, ruining the chemoselectivity required for DOTA attachment[3].

-

Isolation: Filter the insoluble succinimide byproduct and evaporate the solvent to yield tert-butyl 2-(4-acetylphenyl)-2-bromoacetate (approx. 88% yield)[1].

Synthetic workflow and downstream bromination of tert-butyl 2-(4-acetylphenyl)acetate.

Emergency Response & Spill Mitigation

In the event of an uncontrolled release, a structured, mechanistic approach prevents escalation and ensures environmental safety.

-